molecular formula C23H20N2O3S B283274 N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide

Katalognummer B283274
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: MGEMVQRCYQXRMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BTA-EG6 and is known for its ability to interact with biological systems in a unique and specific way. In

Wissenschaftliche Forschungsanwendungen

BTA-EG6 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. BTA-EG6 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
In addition to cancer research, BTA-EG6 has also been studied for its potential applications in neurodegenerative diseases. This compound has been shown to protect neurons from oxidative stress, which is a major contributor to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Wirkmechanismus

The mechanism of action of BTA-EG6 involves its ability to bind to specific proteins in biological systems. This compound has been shown to interact with tubulin, a protein that is essential for cell division. By binding to tubulin, BTA-EG6 disrupts the normal function of the protein and inhibits cell division. This mechanism of action is thought to be responsible for the compound's anti-cancer properties.
Biochemical and Physiological Effects
BTA-EG6 has a number of biochemical and physiological effects that have been studied in scientific research. This compound has been shown to induce apoptosis in cancer cells, as well as protect neurons from oxidative stress. Additionally, BTA-EG6 has been found to inhibit the growth of blood vessels, which is important for the development of new cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of BTA-EG6 for lab experiments is its specificity. This compound has been shown to interact with specific proteins in biological systems, making it a valuable tool for studying these proteins. Additionally, BTA-EG6 has been found to have low toxicity, which is important for in vitro and in vivo studies.
One limitation of BTA-EG6 for lab experiments is its relatively high cost. This compound is not readily available and can be expensive to synthesize. Additionally, the mechanism of action of BTA-EG6 is not fully understood, which can make it difficult to interpret experimental results.

Zukünftige Richtungen

There are a number of future directions for the study of BTA-EG6. One area of research is in the development of new cancer treatments. BTA-EG6 has shown promise as a potential candidate for combination therapy with chemotherapy drugs, and further research is needed to explore this potential.
Another area of research is in the study of neurodegenerative diseases. BTA-EG6 has been shown to protect neurons from oxidative stress, and further research is needed to explore its potential as a treatment for these diseases.
Finally, the mechanism of action of BTA-EG6 is not fully understood, and future research is needed to explore this area. By understanding the mechanism of action, researchers may be able to develop more effective treatments for cancer and other diseases.

Synthesemethoden

The synthesis of BTA-EG6 involves the reaction of 1,3-benzothiazol-2-amine with 4-bromobenzyl chloride in the presence of a base to form 4-(1,3-benzothiazol-2-yl)benzylamine. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to yield BTA-EG6. The final product is obtained through purification by column chromatography.

Eigenschaften

Molekularformel

C23H20N2O3S

Molekulargewicht

404.5 g/mol

IUPAC-Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C23H20N2O3S/c1-27-19-12-11-17(13-20(19)28-2)22(26)24-14-15-7-9-16(10-8-15)23-25-18-5-3-4-6-21(18)29-23/h3-13H,14H2,1-2H3,(H,24,26)

InChI-Schlüssel

MGEMVQRCYQXRMP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.